SacubitrilImpurity3

Description

Theoretical Framework of Pharmaceutical Impurity Generation in Drug Substances

Pharmaceutical impurities are unwanted chemicals that are present in a drug substance alongside the API. Their presence can arise from a multitude of sources throughout the manufacturing process. veeprho.com Broadly, these impurities can be categorized as organic, inorganic, or residual solvents.

Organic impurities are often structurally related to the API and can originate from starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts. veeprho.comveeprho.com The specific synthetic route employed in the manufacturing of an API is a primary determinant of the potential process-related impurities. veeprho.com Intermediates, which are molecular entities that are formed and then consumed during the synthesis, can sometimes be carried over into the final drug substance if purification steps are not sufficiently robust. veeprho.com

Degradation products, another significant class of organic impurities, result from the chemical breakdown of the API over time due to factors such as exposure to light, heat, humidity, or interaction with excipients. veeprho.com Inorganic impurities can be introduced from manufacturing equipment and reagents, and include substances like heavy metals or inorganic salts. synzeal.com Residual solvents are organic solvents used during the synthesis and purification processes that are not completely removed. synzeal.com

The systematic identification and control of these impurities are guided by international regulatory bodies, most notably through the International Council for Harmonisation (ICH) guidelines, which set thresholds for reporting, identification, and qualification of impurities. synzeal.com

Academic Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

Impurity profiling is the comprehensive process of identifying and quantifying the impurities present in an API. This practice is of profound academic and industrial importance for several reasons. Primarily, it is a cornerstone of ensuring patient safety, as some impurities can be toxic or pharmacologically active, leading to adverse effects. pharmaffiliates.com

From a quality control perspective, the impurity profile serves as a fingerprint of the manufacturing process. veeprho.com A consistent impurity profile from batch to batch is a strong indicator of a well-controlled and reproducible manufacturing process. Any deviation in the impurity profile can signal a potential issue in the synthesis or storage of the drug substance.

Furthermore, a thorough understanding of potential impurities, including their formation pathways, is critical for the development of robust and reliable analytical methods. sigmaaldrich.com These methods are essential for the routine monitoring of API quality. The isolation and characterization of impurities also contribute significantly to the body of chemical knowledge and can lead to improvements in synthetic routes to minimize the generation of unwanted by-products.

Overview of Sacubitril Degradation Products within Pharmaceutical Research

Sacubitril is a prodrug that is converted in vivo to its active metabolite, sacubitrilat, a neprilysin inhibitor. veeprho.com Studies have shown that Sacubitril can degrade under various stress conditions, including acidic, alkaline, and oxidative environments. sigmaaldrich.com Forced degradation studies are a key component of drug development, as they help to identify potential degradation products that could form under storage or physiological conditions.

Research has identified several degradation products of Sacubitril. For instance, under hydrolytic and oxidative stress, known impurities such as DIA-SAC and Cyc-SAC have been observed. sigmaaldrich.com The specific degradation pathway is dependent on the conditions applied. For example, in some studies, two major degradation products, designated as SAC D-1 and SAC D-2, were formed during base hydrolysis. acs.org These studies underscore the importance of understanding the stability of Sacubitril to ensure proper storage and handling, and to develop stability-indicating analytical methods capable of separating the API from its degradants.

Defining the Research Scope for Sacubitril Impurity 3

While the study of degradation products is vital, it is equally important to investigate process-related impurities that arise from the synthesis of the API. This article will focus specifically on a known process-related impurity of Sacubitril, designated as Sacubitril Impurity 3 .

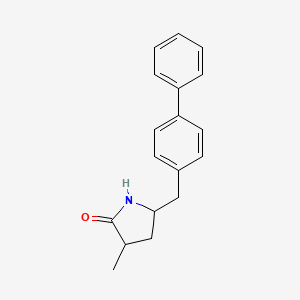

Based on available scientific data, Sacubitril Impurity 3 has been identified as (3S,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one . sigmaaldrich.comchemicalbook.com It is also referred to as biphenyl (B1667301) methyl pyrrolidinone (BMP). anantlabs.com Crucially, this compound is recognized as an intermediate in the synthesis of Sacubitril. As an intermediate, its presence in the final drug substance is possible if it is not fully consumed in subsequent reaction steps or is not adequately removed during purification.

The scope of this article is to provide a detailed examination of Sacubitril Impurity 3, focusing on its chemical identity, its origin as a process-related impurity, and the analytical considerations for its control in the final Sacubitril API. This focused approach will highlight the practical application of the principles of impurity research to a specific, commercially relevant pharmaceutical compound.

Detailed Research Findings on Sacubitril Impurity 3

Sacubitril Impurity 3 is a well-defined chemical entity with the following properties:

| Property | Value |

| Chemical Name | (3S,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one |

| Synonym | Biphenyl methyl pyrrolidinone (BMP) |

| CAS Number | 1038925-00-6 |

| Molecular Formula | C18H19NO |

| Molecular Weight | 265.36 g/mol |

| pKa | 4.72 ± 0.10 |

This data is compiled from multiple chemical supplier and database sources. anantlabs.com

The analysis of Sacubitril for the presence of impurities, including Sacubitril Impurity 3, is typically performed using high-performance liquid chromatography (HPLC). anantlabs.com Developing a robust HPLC method involves selecting the appropriate column, mobile phase, and detector to achieve adequate separation of the impurity from the API and other potential impurities. The availability of a well-characterized reference standard for Sacubitril Impurity 3 is essential for the validation of such analytical methods, allowing for accurate identification and quantification. sigmaaldrich.com

Regulatory guidelines from bodies like the ICH provide a framework for setting acceptable limits for impurities in drug substances. The specific limit for Sacubitril Impurity 3 would be established based on toxicological data and the maximum daily dose of Sacubitril.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-13-11-17(19-18(13)20)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMGAVDATRJOJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations into the Formation Pathways of Sacubitril Impurity 3

Forced Degradation Studies for Sacubitril: Inducement of Impurity 3

Forced degradation studies involve subjecting Sacubitril to harsh conditions such as acidic, basic, oxidative, thermal, and photolytic stress. The results from these studies reveal the susceptibility of Sacubitril to specific degradation pathways and the subsequent formation of impurities, including Sacubitril Impurity 3.

Sacubitril has been shown to degrade under acidic hydrolysis conditions researchgate.netresearchgate.net. While Sacubitril itself degrades, the specific formation of Sacubitril Impurity 3 (identified as (3S,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one, CAS No. 1038925-00-6) under acidic stress is not as prominently reported as its formation under basic conditions researchgate.netrasayanjournal.co.in. Some studies indicate the formation of other degradation products, such as Impurity 1 (m/z 383.44), under acidic conditions .

Basic hydrolysis conditions are a significant factor in the formation of Sacubitril Impurity 3. Studies have consistently shown that Sacubitril undergoes substantial degradation in the presence of bases, leading to the generation of Sacubitril Impurity 3, also identified as SAC D-2 in some literature researchgate.netrasayanjournal.co.in. Source veeprho.com notes that base hydrolysis achieves optimum degradation of Sacubitril. Impurity 5 (m/z 265.35), which corresponds to the molecular weight of Sacubitril Impurity 3, is also reported to form under basic stress .

Sacubitril is also susceptible to degradation when exposed to oxidative stress researchgate.netresearchgate.net. While Sacubitril degrades under these conditions, the direct and specific formation of Sacubitril Impurity 3 is not explicitly detailed in the available literature. Further investigation would be required to confirm its generation under oxidative stress.

Sacubitril is generally considered stable under thermal stress conditions researchgate.netresearchgate.net. Studies indicate minimal degradation or no significant changes when subjected to heat researchgate.netresearchgate.net. Consequently, the formation of Sacubitril Impurity 3 is not typically associated with thermal degradation.

Sacubitril demonstrates stability when exposed to photolytic stress researchgate.netresearchgate.net. Research suggests that the drug product is not photosensitive, with no significant degradation observed under UV light scribd.com. Therefore, photolytic stress is not considered a significant pathway for the formation of Sacubitril Impurity 3.

Proposed Chemical Degradation Mechanisms Leading to Sacubitril Impurity 3

Sacubitril Impurity 3, chemically known as (3S,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one (CAS No. 1038925-00-6), has a molecular weight of approximately 265.36 g/mol google.com. Its structure suggests it is a cyclic amide derived from the Sacubitril molecule. The primary pathway for its formation appears to be base hydrolysis .

The proposed mechanism for the formation of Sacubitril Impurity 3 from Sacubitril involves several steps:

Ester Hydrolysis : Under basic conditions, the ethyl ester group present in Sacubitril undergoes hydrolysis, yielding a free carboxylic acid.

Sacubitril (Ethyl Ester) + OH⁻ → Sacubitril (Carboxylic Acid) + Ethanol

Amide Bond Cleavage : The amide linkage within the propionylamino side chain of Sacubitril is also susceptible to hydrolysis in the presence of a base. This cleavage would release the propionyl moiety.

Sacubitril (Amide) + OH⁻ → Intermediate + Propionic Acid

Intramolecular Cyclization : Following the hydrolysis of the ester and amide bonds, the molecule likely generates an intermediate with a free amine group and a carboxylic acid. This intermediate can then undergo an intramolecular nucleophilic attack where the amine nitrogen attacks the carbonyl carbon of the carboxylic acid. This cyclization results in the formation of the five-membered pyrrolidinone ring characteristic of Sacubitril Impurity 3. The specific stereochemistry (3S,5S) of the impurity suggests a stereoselective cyclization process.

Data Table: Sacubitril Impurity 3 Formation Under Forced Degradation Conditions

| Stress Condition | Reagent/Parameters | Observed Formation of Sacubitril Impurity 3 | Supporting Literature Reference |

| Acidic Hydrolysis | e.g., 0.1 N HCl, 70°C veeprho.com | Limited evidence; Sacubitril degrades. | researchgate.netresearchgate.net |

| Basic Hydrolysis | e.g., 0.5 N NaOH, room temperature researchgate.net; 2 N NaOH, 25°C rasayanjournal.co.in | Significant formation observed. | researchgate.netresearchgate.netrasayanjournal.co.inveeprho.com |

| Oxidative Stress | e.g., 5% v/v H₂O₂ | Not explicitly detailed; Sacubitril degrades. | researchgate.netresearchgate.net |

| Thermal Stress | e.g., 60°C, 110°C veeprho.com | Not typically formed; Sacubitril stable. | researchgate.netresearchgate.net |

| Photolytic Stress | e.g., UV light exposure | Not typically formed; Sacubitril stable. | researchgate.netresearchgate.net |

Compound List

Sacubitril : (2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester

Sacubitril Impurity 3 : (3S,5S)-3-methyl-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one (CAS No. 1038925-00-6)

Hydrolytic Degradation Pathways

Hydrolytic degradation can significantly impact the stability of pharmaceutical compounds. Sacubitril itself is known to be susceptible to hydrolytic stress, particularly under acidic and basic conditions synzeal.comthieme-connect.comresearchgate.netjapsonline.com. Research has indicated that Sacubitril Impurity 3 (referred to as impurity-5 in one study, with a mass-to-charge ratio of 265.35 matching its molecular weight) can be formed under basic hydrolysis conditions researchgate.net. Specifically, it was observed to form when Sacubitril/Valsartan was subjected to 0.1 N NaOH at 40°C for 1 hour researchgate.net. While this observation confirms its generation under specific alkaline hydrolytic stress, detailed mechanistic insights into the precise chemical transformations leading to the formation of the pyrrolidinone ring structure of Sacubitril Impurity 3 under these conditions are not extensively elaborated in the provided literature.

Oxidative Degradation Pathways

Oxidation is another common degradation pathway for pharmaceutical substances. Sacubitril is known to be prone to oxidative stress synzeal.comthieme-connect.comresearchgate.netjapsonline.com. However, the provided literature does not detail specific oxidative mechanisms that lead to the formation of Sacubitril Impurity 3. While other Sacubitril degradation products, such as DIA-SAC and Cyc-SAC, have been identified as degradation products formed under hydrolytic and oxidative stress conditions thieme-connect.com, Sacubitril Impurity 3 is not explicitly linked to specific oxidative degradation pathways in the available texts.

Advanced Methodologies for Isolation and Structural Elucidation of Sacubitril Impurity 3

Chromatographic Techniques for Preparative Isolation of Sacubitril Impurity 3

The isolation of Sacubitril Impurity 3 in sufficient quantities for structural elucidation necessitates the use of preparative chromatographic techniques. These methods are designed to separate and purify components of a mixture on a larger scale compared to analytical chromatography.

Preparative High-Performance Liquid Chromatography (HPLC) for Sacubitril Impurity 3

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating impurities like Sacubitril Impurity 3. This method allows for the separation of the impurity from the main API and other related substances with high resolution.

The process involves injecting a concentrated solution of the crude Sacubitril mixture onto a preparative HPLC column. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18). A mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile, is pumped through the column. By using a gradient elution, where the concentration of the organic solvent is gradually increased, compounds are eluted based on their hydrophobicity. rasayanjournal.co.inneuroquantology.com Fractions are collected as they exit the detector, and those containing the purified Sacubitril Impurity 3 are combined. The collected fractions are then typically subjected to a solvent evaporation process to yield the isolated impurity in a solid form, ready for spectroscopic analysis. rasayanjournal.co.in

| Parameter | Condition |

| Instrument | Preparative High-Performance Liquid Chromatography System |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient mixture of aqueous buffer and acetonitrile rasayanjournal.co.inneuroquantology.com |

| Detection | UV Detector |

| Outcome | Isolation of purified Sacubitril Impurity 3 fractions |

Other Chromatographic Separation Techniques for Sacubitril Impurity 3 (e.g., UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering faster and more efficient separations. japsonline.comjapsonline.com While often used for analytical purposes, its principles can be applied to semi-preparative separations of impurities like Sacubitril Impurity 3. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in higher peak capacities and better resolution in a shorter amount of time. japsonline.comjapsonline.comsemanticscholar.org

For the separation of Sacubitril and its related impurities, a UHPLC method can be developed using a C8 or C18 column. japsonline.comjapsonline.com A gradient elution program with a mobile phase consisting of an aqueous component (e.g., 0.1% perchloric acid in water) and an organic component (e.g., a mixture of acetonitrile and tetrahydrofuran) can effectively resolve Sacubitril Impurity 3 from other closely related compounds. japsonline.comjapsonline.com The enhanced sensitivity and resolution of UHPLC make it a powerful tool for detecting and quantifying impurities, even at very low levels, and for confirming the purity of isolated standards. japsonline.comjapsonline.com

| Parameter | Condition |

| Instrument | Ultra-High-Performance Liquid Chromatography (UHPLC) System |

| Column | Accucore XL C8, (100 × 4.6) mm; 3 μm japsonline.comjapsonline.com |

| Mobile Phase A | Tetrahydrofuran and 0.1% v/v perchloric acid in water (8:92, %v/v) japsonline.comjapsonline.com |

| Mobile Phase B | Tetrahydrofuran:water:acetonitrile (5:15:80, %v/v/v) japsonline.comjapsonline.com |

| Flow Rate | 0.6 mL/minute japsonline.comjapsonline.com |

| Detection | Photo Diode Array (PDA) Detector japsonline.comjapsonline.com |

Spectroscopic Characterization of Sacubitril Impurity 3

Once Sacubitril Impurity 3 has been isolated, a suite of spectroscopic techniques is employed to elucidate its chemical structure. Mass spectrometry is a pivotal tool in this process, providing precise information about the mass and fragmentation pattern of the molecule.

Mass Spectrometry (MS) Analysis for Sacubitril Impurity 3

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural characterization of Sacubitril Impurity 3, it is often coupled with a liquid chromatography system (LC-MS) to analyze the purified compound.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of an unknown compound like Sacubitril Impurity 3. worldsresearchassociation.com HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula. For instance, by analyzing the protonated molecule [M+H]⁺ of a Sacubitril degradation product, HRMS can provide an exact mass that corresponds to a specific molecular formula, distinguishing it from other potential structures with the same nominal mass. rasayanjournal.co.in

| Technique | Application | Outcome |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact mass of the protonated molecule [M+H]⁺ of Sacubitril Impurity 3. | Unambiguous determination of the molecular formula. worldsresearchassociation.com |

This fragmentation pattern provides a "fingerprint" of the molecule's structure. By analyzing the mass differences between the precursor ion and the product ions, chemists can identify the neutral losses and characteristic fragments, which correspond to specific substructures within the molecule. unt.edu For example, a sensitive LC-MS/MS method developed for a potential genotoxic impurity of Sacubitril, the Sacubitril Ene Ester, utilized multiple reaction monitoring (MRM) to quantify the impurity by monitoring a specific fragmentation transition (m/z 408.1 → 262.2). researchgate.net This specific transition confirms the relationship between the precursor and product ion and is used for highly selective quantification. researchgate.net

| Parameter | Description |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), positive ion mode scielo.brscielo.br |

| Precursor Ion | [M+H]⁺ of Sacubitril Impurity 3 |

| Fragmentation Method | Collision-Induced Dissociation (CID) unt.edu |

| Analysis Mode | Product Ion Scan or Multiple Reaction Monitoring (MRM) scielo.brscielo.br |

| Outcome | Generation of a fragmentation pattern to elucidate the chemical structure of the impurity. |

Quadrupole Time-of-Flight (Q-TOF) MS for Sacubitril Impurity 3

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a powerful tool for the structural elucidation of impurities, offering high mass accuracy and resolution. In the analysis of Sacubitril Impurity 3, Liquid Chromatography coupled with Q-TOF Mass Spectrometry (LC-QTOF-MS/MS) was instrumental. scitcentral.comproquest.com

The impurity was first separated from the active pharmaceutical ingredient and other related substances using preparative High-Performance Liquid Chromatography (HPLC). bmanaj.orgrasayanjournal.co.in The isolated impurity was then subjected to mass spectroscopic analysis. Using electrospray ionization (ESI) in positive polarity mode, the analysis revealed a molecular ion peak at an m/z (mass-to-charge ratio) of 265.15. scitcentral.com This corresponds to the protonated molecule [M+H]⁺, establishing the molecular mass of Sacubitril Impurity 3 as 265 Daltons. bmanaj.org This finding was a critical first step in deducing the molecular formula, C₁₈H₁₉NO, and proposing a preliminary structure for the impurity. daicelpharmastandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Following the determination of the molecular mass, Nuclear Magnetic Resonance (NMR) spectroscopy was employed to provide a detailed structural map of the molecule. A comprehensive suite of 1D and 2D NMR experiments was conducted to unambiguously assign the chemical structure of Sacubitril Impurity 3. bmanaj.org

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of Sacubitril Impurity 3 provided key insights into the proton framework of the molecule. The spectrum showed the presence of 19 protons. bmanaj.org Analysis of the chemical shifts and splitting patterns revealed signals corresponding to nine aromatic protons from the biphenyl (B1667301) group and ten aliphatic protons, including those from methyne, methylene, and methyl groups within the pyrrolidinone ring structure. bmanaj.org

The ¹³C NMR spectrum complemented the proton data by detailing the carbon skeleton. The spectrum displayed signals for 18 distinct carbon atoms. These were assigned to seven aliphatic carbons within the cyclic structure and the methyl group, and eleven aromatic carbons corresponding to the biphenyl moiety. bmanaj.org The combined interpretation of ¹H and ¹³C NMR data allowed for the initial assembly of the molecular fragments.

The following table summarizes the key NMR data obtained for Sacubitril Impurity 3 (SAC D-2).

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H | Aromatic Region | 9 protons |

| ¹H | Aliphatic Region | 10 protons (methyne, methylene, methyl groups) |

| ¹³C | Aromatic Region | 11 carbons |

| ¹³C | Aliphatic Region | 7 carbons |

This table is generated based on descriptive data from the cited literature. Specific chemical shift values were not fully detailed in the provided search results.

To confirm the connectivity between the atoms and establish the final structure, two-dimensional NMR experiments were performed. These techniques reveal correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment was used to identify direct one-bond correlations between protons and the carbon atoms they are attached to. This allowed for the definitive assignment of proton signals to their corresponding carbon atoms in the molecular structure. bmanaj.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum was crucial for piecing the molecular fragments together. bmanaj.orgrasayanjournal.co.in This technique shows correlations between protons and carbons that are separated by two or three bonds. By analyzing these long-range correlations, researchers could confirm the connectivity between the biphenylmethyl group and the methylpyrrolidinone ring, solidifying the proposed cyclic structure of the impurity. bmanaj.orgrasayanjournal.co.in

The comprehensive data from these 2D NMR experiments provided conclusive evidence for the assigned structure of Sacubitril Impurity 3. bmanaj.org

Crystallographic Analysis (if applicable)

Based on the available scientific literature, crystallographic analysis, such as X-ray crystallography, has not been reported for the structural elucidation of Sacubitril Impurity 3. This technique, while providing definitive three-dimensional structural information, requires the formation of a suitable single crystal, which may not have been feasible or necessary given the conclusive data from spectroscopic methods.

Confirmation and Validation of the Proposed Structure of Sacubitril Impurity 3

The proposed structure of Sacubitril Impurity 3 as (3S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one was rigorously confirmed and validated through the synergistic interpretation of data from multiple analytical techniques. bmanaj.orgrasayanjournal.co.in

The process involved:

Initial Identification: Isolation of the impurity using preparative HPLC. bmanaj.orgrasayanjournal.co.in

Mass Determination: Accurate mass measurement using LC-QTOF-MS, which established the molecular weight as 265 and suggested the molecular formula. bmanaj.org

Structural Elucidation: Detailed analysis of 1D (¹H and ¹³C) and 2D (HSQC, HMBC) NMR spectra provided the specific arrangement of atoms and their connectivity, confirming the cyclic pyrrolidinone structure and the attachment of the biphenylmethyl group. bmanaj.orgrasayanjournal.co.in

Method Validation: The analytical methods used to detect and quantify this impurity in the final drug product are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, and specific. worldsresearchassociation.com

The convergence of evidence from mass spectrometry and extensive NMR spectroscopy provided an unambiguous confirmation of the impurity's structure. bmanaj.orgscitcentral.com This comprehensive characterization is essential for monitoring and controlling the levels of Sacubitril Impurity 3 in the pharmaceutical manufacturing process, ensuring the final product's purity and safety. synthinkchemicals.com

Development and Validation of Stability Indicating Analytical Methods for Sacubitril Impurity 3

Analytical Method Validation for Sacubitril Impurity 3 in Accordance with ICH Guidelines (e.g., ICH Q2(R1))

Specificity Studies for Sacubitril Impurity 3

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as Sacubitril, Valsartan, other impurities, and excipients japsonline.comscispace.comijptl.comresearchgate.netamazonaws.com. Studies confirm that the developed methods can separate Sacubitril Impurity 3 from Sacubitril, Valsartan, and other known impurities, with no observed interference japsonline.comscispace.comamazonaws.com. This is often demonstrated through peak purity analysis and by ensuring adequate resolution between the peak of Sacubitril Impurity 3 and any co-eluting substances japsonline.comamazonaws.comjapsonline.comresearchgate.net. Forced degradation studies, which expose the drug to various stress conditions (acid, base, oxidation, heat, light), also help establish specificity by showing that the method can resolve degradation products from the main compounds and impurities japsonline.comscispace.comamazonaws.comjapsonline.comresearchgate.net.

Linearity of Response for Sacubitril Impurity 3

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of Sacubitril Impurity 3 over a defined range. Studies have shown excellent linearity for Sacubitril Impurity 3, with correlation coefficients (r or r²) typically greater than 0.999, indicating a strong linear relationship between peak area and concentration japsonline.comijptl.comresearchgate.netamazonaws.comajrconline.orgresearchgate.netrsc.orgrjptonline.orgwisdomlib.org. The linearity range is established based on the Limit of Quantification (LOQ) and the specification limit for the impurity, often spanning from LOQ to 150% of the specification japsonline.comneuroquantology.com.

Table 1: Linearity Data for Sacubitril Impurity 3 (Illustrative)

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.30 | 1500 |

| 0.60 | 3000 |

| 0.90 | 4500 |

| 1.20 | 6000 |

| 1.50 | 7500 |

Note: This table is illustrative and based on typical linearity study data. Actual values would be derived from specific experimental results.

Precision of Sacubitril Impurity 3 Quantification

Precision evaluates the closeness of agreement between a series of independent measurements obtained from the same homogeneous sample under the prescribed conditions. This is assessed through repeatability and intermediate precision.

Repeatability (Intra-assay precision): Studies have shown low relative standard deviation (%RSD) values for repeatability, typically less than 4.00% for impurities, indicating consistent results when the same sample is analyzed multiple times by the same analyst under the same conditions japsonline.comajrconline.orgneuroquantology.com.

Intermediate Precision: This assesses variability within the same laboratory due to different analysts, different days, or different equipment. The %RSD for intermediate precision has also been reported to be low, often below 4.67% for impurities, confirming the method's reliability across different operational conditions japsonline.comajrconline.orgneuroquantology.com.

Table 2: Precision Data for Sacubitril Impurity 3 Quantification (Illustrative)

| Precision Type | Replicates | Mean %RSD |

| Repeatability | 6 | 2.5 |

| Intermediate Precision | 6 | 3.1 |

Note: This table is illustrative and based on typical precision study data. Actual values would be derived from specific experimental results.

Accuracy of Sacubitril Impurity 3 Determination

Accuracy is determined by assessing the closeness of agreement between the measured value and the true or accepted reference value. This is typically evaluated through recovery studies, where known amounts of Sacubitril Impurity 3 are spiked into a sample matrix (e.g., placebo or drug product) at different levels (e.g., LOQ, 100%, 150%). The percentage recovery for impurities has been reported to be within the acceptable range of 80% to 120% japsonline.comajrconline.orgresearchgate.netneuroquantology.com. These findings demonstrate that the method can accurately quantify Sacubitril Impurity 3.

Table 3: Accuracy (Recovery) Studies for Sacubitril Impurity 3 (Illustrative)

| Spiked Level (% of Specification) | Amount Spiked (µg/mL) | Amount Found (µg/mL) | % Recovery | %RSD |

| 100% | 1.50 | 1.47 | 98.0 | 1.5 |

| 150% | 2.25 | 2.20 | 97.8 | 1.8 |

Note: This table is illustrative and based on typical accuracy study data. Actual values would be derived from specific experimental results.

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Sacubitril Impurity 3

The LOD and LOQ define the method's sensitivity. LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These limits are typically determined based on the signal-to-noise ratio (S/N), with LOD usually at S/N ≥ 3 and LOQ at S/N ≥ 10 japsonline.comneuroquantology.comijresm.com. Specific values for Sacubitril Impurity 3 would be detailed in the method's validation report, ensuring the method is sensitive enough to detect and quantify the impurity at relevant levels japsonline.comneuroquantology.comijresm.com.

Solution Stability Considerations for Sacubitril Impurity 3 Analysis

Solution stability ensures that the analyte remains stable in the prepared solution over the period required for analysis. Studies have indicated that standard and sample solutions of Sacubitril and its related substances, including impurities, are stable for at least 24 to 48 hours when stored appropriately researchgate.netrsc.org. This stability is crucial for ensuring reproducible and reliable analytical results.

Compound List:

Sacubitril

Valsartan

Sacubitril Impurity 3

DES-VAL

BUT-VAL

BEN-VAL

DIA-SAC

Cyc-SAC

MET-SAC

MAL-SAC

BMP (Biphenyl methyl pyrrolidinone)

Impurity Control Strategies and Analytical Quality Assurance Pertaining to Sacubitril Impurity 3

Academic Approaches to Process-Related Impurity Control for Sacubitril Impurity 3

The synthesis of complex molecules like Sacubitril often involves multi-step processes, each with the potential to introduce or generate impurities. Academic research plays a crucial role in understanding these synthetic pathways and developing strategies to mitigate process-related impurities, which could include Sacubitril Impurity 3. While specific academic literature detailing the precise origin of a designated "Sacubitril Impurity 3" is not universally cataloged, general approaches focus on optimizing reaction conditions, selecting appropriate reagents, and purifying intermediates.

Academic studies exploring Sacubitril synthesis often employ advanced techniques such as flow chemistry and stereoselective catalysis to enhance reaction efficiency and minimize byproduct formation acs.org. By carefully controlling parameters like temperature, pressure, reaction time, and catalyst selection, researchers aim to steer reactions towards the desired product while suppressing the formation of unwanted side products. Furthermore, the development of robust purification techniques, including chromatography and crystallization, is vital for removing any process-related impurities that may still form, ensuring that intermediates and the final API meet stringent purity requirements.

Degradation Product Monitoring and Control Strategies for Sacubitril Impurity 3

Sacubitril, like many pharmaceutical compounds, can undergo degradation over time, influenced by environmental factors such as heat, light, humidity, pH, and oxidation. Academic research has identified that Sacubitril is particularly susceptible to degradation under acidic, basic, and oxidative stress conditions researchgate.netneuroquantology.comresearchgate.netamazonaws.comamazonaws.comeuropa.eu. Degradation products, such as those identified as "impurity-1," "SAC D-2," and "SAC D-3," represent potential forms of Sacubitril Impurity 3 or related compounds that require diligent monitoring.

Monitoring these degradation products is primarily achieved through stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) researchgate.netneuroquantology.comamazonaws.comamazonaws.comjapsonline.comrjptonline.orgresearchgate.net. These methods are designed to separate Sacubitril from its impurities and degradation products, allowing for their accurate quantification. Control strategies for degradation products involve meticulous formulation development, including the selection of appropriate excipients and pH modifiers, as well as the use of protective packaging and recommended storage conditions to minimize degradation pathways and the subsequent formation of impurities like Sacubitril Impurity 3.

Compliance of Analytical Methods for Sacubitril Impurity 3 with International Council for Harmonisation (ICH) Guidelines (e.g., ICH Q3B(R2))

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3B(R2) on impurities in new drug products, provide a framework for the identification, qualification, and control of degradation products. Analytical methods used for monitoring Sacubitril Impurity 3 must comply with these guidelines, necessitating rigorous validation. Academic research and pharmaceutical development efforts have focused on developing and validating stability-indicating RP-HPLC and UHPLC methods that demonstrate specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness researchgate.netneuroquantology.comamazonaws.comamazonaws.comjapsonline.comrjptonline.orgresearchgate.netresearchgate.net.

Specificity is established through forced degradation studies, where Sacubitril is subjected to various stress conditions (acid, base, oxidation, heat, light). The analytical method must be capable of separating Sacubitril from all known and potential degradation products, including Sacubitril Impurity 3, without interference researchgate.netneuroquantology.comamazonaws.comamazonaws.comjapsonline.comrjptonline.orgresearchgate.netresearchgate.net. Validation ensures that the method is suitable for its intended purpose, providing reliable data for quality control and regulatory submissions.

Development of Reference Standards for Sacubitril Impurity 3 in Academic Research

The availability of well-characterized reference standards is fundamental for the accurate identification and quantification of impurities like Sacubitril Impurity 3. Academic research and specialized chemical suppliers are involved in the synthesis, isolation, and comprehensive characterization of these impurity standards axios-research.comsynzeal.comsynzeal.compharmaffiliates.com. Characterization typically involves a suite of analytical techniques, including Mass Spectrometry (MS) for molecular weight determination and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and chromatographic purity assessments.

These reference standards are indispensable tools in pharmaceutical research and development. They are used for:

Method Development and Validation: Establishing the specificity and sensitivity of analytical methods.

Quality Control (QC): Routine testing of drug substance and drug product batches to ensure impurity levels are within acceptable limits.

Identification of Unknown Impurities: Comparing retention times and spectral data of unknown peaks in a chromatogram to known standards.

Regulatory Submissions: Providing documented evidence of impurity control for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) axios-research.comsynzeal.comsynzeal.com.

Mass Balance Studies in Forced Degradation of Sacubitril Incorporating Impurity 3

Mass balance studies are a critical component of forced degradation investigations. They aim to account for the total amount of drug substance and its degradation products after exposure to stress conditions. By performing a mass balance, researchers can confirm that the analytical method is truly stability-indicating, meaning it can detect and quantify all significant degradation products. In these studies, Sacubitril is subjected to various stress conditions, and the percentage of the parent drug remaining is compared to the percentage of degradation products formed.

Studies have demonstrated that when Sacubitril is subjected to stress conditions, a high mass balance, often close to 99.5%, can be achieved using validated analytical methods neuroquantology.comresearchgate.netresearchgate.net. This indicates that the analytical procedure effectively captures the majority of the drug substance and its degradation products. For Sacubitril Impurity 3, a mass balance study would involve accurately quantifying its formation alongside other degradation products and the remaining Sacubitril, ensuring that the total recovery is close to the initial amount, thereby validating the analytical method's ability to monitor its presence.

Compound List:

Sacubitril

Sacubitril Impurities (general term, representing specific identified or unidentified impurities such as Impurity-1, SAC D-2, SAC D-3)

Valsartan (often studied in combination with Sacubitril)

Future Research Directions and Advanced Analytical Perspectives for Sacubitril Impurity 3

Exploration of Novel Analytical Techniques for Sacubitril Impurity 3 Detection and Quantification

While High-Performance Liquid Chromatography (HPLC) is a standard technique for impurity profiling, future research should explore more advanced methods to enhance sensitivity, resolution, and speed. biomedres.uswisdomlib.org Ultra-High-Performance Liquid Chromatography (UHPLC), known for its rapid and efficient separation capabilities, has already been applied to the analysis of Sacubitril and its related substances. japsonline.comjapsonline.com Further development of UHPLC methods coupled with high-resolution mass spectrometry (HRMS) could provide unparalleled sensitivity and specificity for detecting and identifying trace-level impurities.

Capillary Electrophoresis (CE) offers an orthogonal separation mechanism to liquid chromatography and is particularly useful for analyzing chiral compounds and other closely related impurities. nih.govxjtu.edu.cn Its application could resolve Sacubitril Impurity 3 from other structurally similar compounds that may co-elute in HPLC. Additionally, novel spectrofluorimetric methods could be developed, offering high sensitivity and selectivity for quantification.

| Technique | Principle of Operation | Potential Advantages for Sacubitril Impurity 3 Analysis |

| UHPLC-HRMS | Separates compounds based on their interaction with a stationary phase at high pressure, followed by high-resolution mass analysis. | Offers superior resolution, faster analysis times, and precise mass identification, enabling the detection of trace-level impurities. japsonline.com |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in an electric field. | Provides an alternative selectivity to HPLC, which is beneficial for resolving structurally similar or chiral impurities. nih.govnih.gov |

| Spectrofluorimetry | Measures the fluorescence from a sample after excitation with a specific wavelength of light. | Can offer extremely high sensitivity and selectivity if the impurity possesses native fluorescence or can be derivatized. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | Offers fast, efficient, and "green" separations, particularly for chiral compounds. biomedres.us |

Application of Chemometrics and Multivariate Data Analysis in Sacubitril Impurity 3 Profiling

The vast datasets generated by modern analytical instruments necessitate advanced data processing tools. Chemometrics and multivariate data analysis can extract meaningful information from complex analytical data, aiding in the comprehensive profiling of impurities. rug.nl By applying statistical methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) to chromatographic and spectroscopic data, it is possible to identify patterns and correlations that might be missed by traditional univariate analysis. oup.com

Future research could focus on developing chemometric models to correlate manufacturing process parameters with the formation of Sacubitril Impurity 3. This would enable a Quality by Design (QbD) approach to control and minimize its presence in the final drug substance. Such models could also be used for batch-to-batch comparisons and early detection of deviations in the manufacturing process. oup.comnih.gov

| Chemometric Method | Application in Impurity Profiling | Potential Benefit for Sacubitril Impurity 3 |

| Principal Component Analysis (PCA) | Reduces the dimensionality of large datasets to identify patterns and outliers. | Can classify different batches of Sacubitril based on their impurity profiles and identify atypical batches with elevated levels of Impurity 3. |

| Partial Least Squares (PLS) | Correlates two data matrices (e.g., process parameters and analytical data). | Could model the relationship between reaction conditions (temperature, pH, reagent concentration) and the formation of Sacubitril Impurity 3, facilitating process optimization. |

| Multivariate Curve Resolution (MCR) | Deconvolutes co-eluting peaks in chromatographic data to obtain pure component spectra and concentration profiles. | Can resolve the chromatographic peak of Sacubitril Impurity 3 from overlapping peaks, allowing for more accurate quantification. rug.nl |

Computational Chemistry and In Silico Prediction of Sacubitril Impurity 3 Formation

In silico tools and computational chemistry offer a proactive approach to understanding and controlling impurity formation. nih.gov By modeling the reaction pathways, it is possible to predict the likelihood of the formation of specific impurities under various conditions. springernature.com Techniques such as Density Functional Theory (DFT) can be used to calculate the thermodynamic stability and reactivity of intermediates and transition states, providing insights into the mechanistic pathways leading to Sacubitril Impurity 3.

Future research should aim to build a comprehensive in silico model for the synthesis of Sacubitril. This model could be used to screen different synthetic routes and reaction conditions to identify those that minimize the formation of Impurity 3 and other undesirable byproducts. Such predictive models are valuable for guiding process development and can be used to assess the potential for genotoxicity of known and expected impurities. osti.govyoutube.com

| Computational Approach | Description | Application to Sacubitril Impurity 3 |

| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of molecules. | Can calculate the energies of reactants, intermediates, and products to determine the most likely reaction pathways for the formation of Impurity 3. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules. | Can model the interactions between reactants and solvents to understand how reaction conditions influence impurity formation. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a molecule to its biological activity or chemical reactivity. | Can be used to predict the potential toxicity of Sacubitril Impurity 3 based on its chemical structure, as part of a risk assessment. youtube.com |

Isotopic Labeling Studies to Elucidate Formation Pathways of Sacubitril Impurity 3

To definitively understand how Sacubitril Impurity 3 is formed, isotopic labeling studies are an invaluable tool. wikipedia.org This technique involves replacing one or more atoms in a starting material or reagent with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H). musechem.com By tracing the path of the labeled atoms through the synthesis process using mass spectrometry, the precise origin of each part of the impurity molecule can be determined. creative-proteomics.com

A future research project could involve synthesizing key starting materials for Sacubitril with isotopic labels at specific positions. Analysis of the resulting Sacubitril Impurity 3 by LC-MS would reveal whether the labeled atoms are incorporated, thus confirming or refuting proposed formation mechanisms. This information is crucial for implementing targeted strategies to control the impurity by modifying the synthetic route or purifying intermediates. nih.gov

| Labeled Precursor | Isotope | Objective | Expected Outcome |

| Key Starting Material A | ¹³C | To determine if a specific fragment of the starting material is incorporated into Impurity 3. | The mass spectrum of Impurity 3 will show a mass shift corresponding to the number of ¹³C atoms incorporated, confirming its origin. |

| Reagent B | ¹⁵N | To investigate if the reagent is involved in a side reaction leading to the impurity. | Detection of ¹⁵N in the impurity molecule would provide direct evidence of the reaction pathway. |

| Solvent C | ²H (Deuterium) | To assess the role of the solvent in the formation of the impurity. | Incorporation of deuterium would indicate that the solvent is not inert and participates in the reaction. |

Integrated Spectroscopic and Chromatographic Platforms for Comprehensive Sacubitril Impurity 3 Characterization

The complete characterization of an impurity requires more than just its detection and quantification; it demands structural elucidation. ijprajournal.com Integrated, or hyphenated, analytical techniques combine the separation power of chromatography with the identification capabilities of spectroscopy. asiapharmaceutics.infoijpsjournal.comnih.gov While LC-MS is a common hyphenated technique, future research should focus on more advanced and multi-dimensional platforms.

Two-dimensional liquid chromatography (2D-LC) offers significantly enhanced peak capacity and resolving power compared to conventional 1D-LC, making it ideal for separating trace impurities from the main active pharmaceutical ingredient (API) and from each other. agilent.comwaters.comchromatographyonline.com Coupling 2D-LC with tandem mass spectrometry (LC-LC-MS/MS) would provide a powerful tool for separating and identifying Sacubitril Impurity 3, even if it is present at very low levels and co-elutes with other compounds in the first dimension.

Another promising area is the integration of ion mobility spectrometry (IMS) with LC-MS (LC-IMS-MS). nih.gov IMS separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation that can resolve isomers and isobars that are indistinguishable by MS alone. acs.orgfda.gov This could be particularly valuable for the detailed structural characterization of Sacubitril Impurity 3 and distinguishing it from other potential isomers. acs.org

| Integrated Platform | Components | Advantages for Sacubitril Impurity 3 Characterization |

| 2D-LC-MS/MS | Two orthogonal liquid chromatography columns coupled to a tandem mass spectrometer. | Provides exceptional resolving power for complex samples, enabling the separation of co-eluting impurities and detailed structural information from MS/MS fragmentation. nih.gov |

| LC-NMR-MS | Liquid chromatography coupled with Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry. | Offers online structural elucidation by providing complementary data from NMR (connectivity of atoms) and MS (molecular weight and formula). ijprajournal.comresearchgate.net |

| LC-IMS-MS | Liquid chromatography coupled with ion mobility spectrometry and mass spectrometry. | Adds a dimension of separation based on molecular shape and size, which can resolve isomeric impurities and provide collision cross-section (CCS) values for enhanced identification confidence. nih.govfda.gov |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and characterizing Sacubitril Impurity 3 in synthetic mixtures?

- Methodological Guidance : Use hyphenated techniques such as HPLC-MS and NMR spectroscopy for structural elucidation. Ensure chromatographic conditions (e.g., column type, mobile phase) are optimized to resolve Impurity 3 from other components. Validate methods per ICH Q2(R1) guidelines, including specificity, linearity, and accuracy testing. For novel impurities, compare spectral data with synthetic reference standards .

- Data Integrity : Document raw chromatograms and spectral interpretations in supplementary materials to enable reproducibility .

Q. How can researchers design experiments to assess the formation pathways of Sacubitril Impurity 3 during synthesis?

- Experimental Design : Conduct forced degradation studies under stress conditions (e.g., heat, light, acidic/alkaline hydrolysis). Use kinetic modeling to identify reaction intermediates and byproducts. Include control experiments to isolate variables influencing impurity formation (e.g., catalyst type, reaction time) .

- Reproducibility : Publish detailed synthetic protocols, including exact molar ratios and purification steps, in the main manuscript or supplementary files .

Q. What criteria should guide the selection of detection limits for Sacubitril Impurity 3 in stability studies?

- Regulatory Alignment : Base limits on ICH Q3A/B thresholds for impurities (typically 0.10%–0.15% for unidentified impurities). Use mass balance calculations to correlate degradation products with potency loss. Validate limits using spiked samples and statistical analysis (e.g., signal-to-noise ratios) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of Sacubitril Impurity 3 across studies?

- Data Reconciliation : Perform meta-analyses of existing literature to identify methodological disparities (e.g., assay types, cell lines, dosage ranges). Validate findings using orthogonal in vitro/in vivo models (e.g., Ames test vs. micronucleus assay). Address gaps via dose-response studies with standardized impurity samples .

- Hypothesis Testing : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments that isolate confounding variables .

Q. What strategies optimize the synthesis of Sacubitril Impurity 3 to minimize co-eluting byproducts?

- Process Optimization : Employ Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. Use green chemistry principles (e.g., microwave-assisted synthesis) to enhance yield and purity. Characterize intermediates via real-time PAT (Process Analytical Technology) tools .

- Case Study : A 2021 study reduced byproduct formation by 40% using immobilized enzymes; replicate this approach with kinetic parameter adjustments .

Q. How can advanced computational tools predict the physicochemical properties of Sacubitril Impurity 3 when reference standards are unavailable?

- In Silico Modeling : Utilize quantum mechanical calculations (e.g., DFT) for predicting solubility, logP, and pKa. Validate predictions with experimental data from analogs. Cross-reference results with databases like PubChem or ChEMBL to identify structural motifs influencing stability .

Q. What methodologies address discrepancies in impurity quantification between laboratories?

- Interlaboratory Studies : Implement round-robin testing with harmonized protocols. Use robust statistical methods (e.g., ANOVA, Bland-Altman plots) to assess variability. Report detailed metadata, including instrument calibration logs and analyst training levels .

Methodological Best Practices

- Literature Review : Conduct systematic reviews using PRISMA guidelines to map existing research on Sacubitril Impurity 3. Combine database searches (e.g., SciFinder, Reaxys) with reference backtracking and journal hand-searching to minimize selection bias .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and synthetic protocols in repositories like Zenodo or Figshare .

- Ethical Compliance : Disclose all conflicts of interest and funding sources. Obtain third-party certification for toxicity data to ensure credibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.